molecular formula C11H19NO3 B15218380 tert-Butyl (S)-3-vinylmorpholine-4-carboxylate

tert-Butyl (S)-3-vinylmorpholine-4-carboxylate

Cat. No.: B15218380
M. Wt: 213.27 g/mol
InChI Key: GBYGIZIERKRSAI-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-vinylmorpholine-4-carboxylate (CAS: 1552316-27-4) is a chiral morpholine derivative with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol. Its structure features a morpholine ring substituted with a vinyl group at the (S)-configured C3 position and a tert-butoxycarbonyl (Boc) protecting group at the N4 position. Key physical properties include a predicted density of 1.084 g/cm³, boiling point of 295.4°C, and a low acidity (pKa ≈ -2.27) . The vinyl group confers reactivity toward polymerization or further functionalization, making this compound valuable in asymmetric synthesis and pharmaceutical intermediate preparation.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (3S)-3-ethenylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1

InChI Key

GBYGIZIERKRSAI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl compounds. One common method includes the following steps:

    Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with a suitable reagent to introduce the carboxylate group.

    Introduction of the tert-Butyl Group: tert-Butyl chloroformate is used to introduce the tert-butyl group into the morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted morpholine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-3-vinylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-vinylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules through hydrogen bonding and other interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (S)-3-vinylmorpholine-4-carboxylate with four structurally related morpholine derivatives, focusing on substituent effects, stereochemistry, and applications.

tert-Butyl (3R/S)-(hydroxymethyl)morpholine-4-carboxylate

  • CAS : 215917-99-0 (R-isomer) and unspecified (S-isomer) .
  • Molecular Formula: C₁₀H₁₉NO₄ (vs. C₁₁H₁₉NO₃ for the vinyl derivative).
  • Key Differences :
    • Substituent : Hydroxymethyl (-CH₂OH) replaces vinyl (-CH₂CH₂).
    • Reactivity : The hydroxymethyl group enables oxidation to carboxylic acids or esterification, unlike the electrophilic vinyl group .
    • Physical Properties : Higher molecular weight (217.26 g/mol ) and density (1.118 g/cm³ ) due to the hydroxyl group .

tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

  • CAS : 112741-49-8 .
  • Molecular Formula: C₂₁H₂₃NO₄ (vs. C₁₁H₁₉NO₃).
  • Key Differences :
    • Substituents : Two phenyl groups at C2/C3 and a ketone at C4.
    • Applications : Used in chiral catalysis due to rigid stereochemistry; the ketone enhances hydrogen-bonding capability .
    • Molecular Weight : Significantly higher (353.41 g/mol ) due to aromatic substituents .

(S)-tert-Butyl 3-formylmorpholine-4-carboxylate

  • CAS : 218594-01-5 .
  • Molecular Formula: C₁₀H₁₇NO₄ (vs. C₁₁H₁₉NO₃).
  • Key Differences :
    • Substituent : Aldehyde (-CHO) replaces vinyl.
    • Reactivity : The formyl group participates in nucleophilic additions (e.g., Grignard reactions), whereas the vinyl group undergoes cycloadditions or polymerization .

tert-Butyl (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylate

  • CAS : 783350-37-8 .
  • Molecular Formula: C₁₀H₁₇NO₅ (vs. C₁₁H₁₉NO₃).
  • Applications: Serves as a protected intermediate for peptide coupling; lacks vinyl’s conjugation-driven reactivity .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications
This compound 1552316-27-4 C₁₁H₁₉NO₃ 213.27 Vinyl (-CH₂CH₂) Polymerization, asymmetric synthesis
tert-Butyl (3R)-(hydroxymethyl)morpholine-4-carboxylate 215917-99-0 C₁₀H₁₉NO₄ 217.26 Hydroxymethyl (-CH₂OH) Oxidation, esterification
tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate 112741-49-8 C₂₁H₂₃NO₄ 353.41 Phenyl, ketone Chiral catalysis, hydrogen-bond donors
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate 218594-01-5 C₁₀H₁₇NO₄ 215.25 Formyl (-CHO) Nucleophilic additions, cross-coupling

Key Findings and Implications

Substituent-Driven Reactivity : The vinyl group in this compound enables unique reactivity (e.g., polymerization) compared to hydroxymethyl or formyl derivatives, which are better suited for stepwise functionalization .

Steric and Electronic Effects : Bulky substituents (e.g., diphenyl groups) increase molecular weight and rigidity, favoring applications in catalysis, while smaller groups (vinyl, hydroxymethyl) enhance synthetic versatility .

Stereochemical Specificity : The (S)-configuration in the target compound and its analogs ensures enantioselectivity in pharmaceutical intermediates, a critical factor in drug development .

Biological Activity

tert-Butyl (S)-3-vinylmorpholine-4-carboxylate is an organic compound that belongs to the morpholine derivative family. Its unique structure, characterized by a tert-butyl group, a vinyl group, and a morpholine ring, contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, pharmacological implications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₁O₂
  • Molecular Weight : Approximately 213.28 g/mol
  • Structure : The compound features a tert-butyl ester group attached to a morpholine ring with a vinyl substituent at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The vinyl group facilitates covalent bonding with nucleophilic sites on proteins, which can modulate enzyme activity and influence metabolic pathways. The tert-butyl ester enhances lipophilicity, aiding in membrane penetration and potentially affecting pharmacokinetics.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes through covalent modification, impacting metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation into its efficacy against cancer cell lines.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial activity; thus, exploring this aspect could yield valuable insights.

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar morpholine derivatives:

  • A study on related compounds demonstrated that modifications in the morpholine structure significantly influenced their cytotoxicity against various cancer cell lines, indicating structure-activity relationships (SAR) that could be pertinent for this compound .
  • In vitro assays have shown that certain morpholine derivatives exhibit anti-inflammatory and antioxidant activities, suggesting that this compound might possess similar effects .

Comparative Analysis

The following table summarizes the structural characteristics and potential activities of related compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
tert-Butyl (R)-3-vinylmorpholine-4-carboxylateSimilar morpholine structure; contains a vinyl groupDifferent stereochemistryPotential antitumor activity
tert-Butyl 2-vinylmorpholine-4-carboxamideContains a carboxamide instead of an esterEnhanced hydrogen bonding potentialModulation of enzyme activity
tert-Butyl 2-vinylpyrrolidine-4-carboxylatePyrrolidine ring instead of morpholineDistinct ring structure affecting reactivityAntimicrobial properties

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (S)-3-vinylmorpholine-4-carboxylate, and how can purity be optimized during purification?

Methodological Answer:
The synthesis typically involves protecting group strategies and stereoselective reactions. A common approach is the introduction of the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen, followed by functionalization at the 3-position. For example, a related compound, tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate, was synthesized via Boc protection of (R)-(4-benzyl-3-morpholine)-methanol using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base. The product was purified via silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/10) to achieve >95% purity . For vinyl group introduction, methods like Wittig or Heck reactions may be employed, requiring inert conditions and catalysts (e.g., Pd for cross-coupling). Purity optimization involves monitoring reaction progress via TLC/HPLC, using preparative HPLC for chiral separation, and characterizing intermediates via 1^1H/13^{13}C NMR.

Basic: How is the stereochemical integrity of this compound confirmed during synthesis?

Methodological Answer:
Chiral purity is validated using polarimetry, chiral HPLC, or enzymatic assays. For instance, enantiomeric excess (ee) can be determined using a Chiralpak column with hexane/isopropanol gradients. Additionally, 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) or 19^{19}F NMR (if fluorinated analogs exist) provides stereochemical evidence. X-ray crystallography, as applied in SHELXL-refined structures (e.g., tert-butyl carbamate derivatives), offers definitive proof of absolute configuration .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?

Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst loading. For Boc protection, dichloromethane with triethylamine is standard, but switching to THF or DMF may enhance solubility of intermediates . Catalytic asymmetric methods (e.g., organocatalysts or metal-ligand complexes) can improve stereoselectivity. For vinylation, Pd-catalyzed reactions require rigorous oxygen-free conditions and ligands like PPh3_3. Design of Experiments (DoE) tools, such as factorial design, systematically optimize parameters (e.g., time, equivalents of reagents). Reaction monitoring via in-situ IR or LC-MS identifies bottlenecks like byproduct formation .

Advanced: What strategies are used to resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?

Methodological Answer:
Unexpected splitting may arise from dynamic effects (e.g., rotamers) or impurities. Techniques include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D NMR (COSY, NOESY) to confirm connectivity and spatial proximity of protons.
  • High-resolution mass spectrometry (HRMS) to rule out impurities.
    For example, tert-butyl morpholine derivatives often exhibit restricted rotation around the carbamate bond, causing splitting; this is resolved by heating the NMR sample to 60°C . If discrepancies persist, alternative synthetic routes or independent synthesis of proposed structures (e.g., enantiomers) are compared .

Advanced: How can computational modeling aid in predicting the reactivity and stability of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to assess susceptibility to nucleophilic/electrophilic attacks. Molecular dynamics simulations model solvation effects and conformational stability. For stereochemical analysis, software like Gaussian or ORCA calculates optical rotation and compares it to experimental data. Docking studies (e.g., AutoDock) explore interactions with biological targets, guiding SAR modifications .

Advanced: What are the common byproducts in the synthesis of this compound, and how are they characterized?

Methodological Answer:
Byproducts include:

  • Di-Boc derivatives : Formed from overprotection; identified via HRMS (M+ for di-Boc adducts) and eliminated by adjusting reagent stoichiometry .
  • Epimerized products : Detected via chiral HPLC and mitigated by optimizing reaction pH/temperature.
  • Olefin isomers : Arise during vinylation; distinguished using 1^1H NMR coupling constants (Jtrans>JcisJ_{trans} > J_{cis}) or GC-MS.
    Isolation employs preparative chromatography, while structural confirmation uses tandem MS/MS and 2D NMR .

Advanced: How is this compound utilized in drug discovery, particularly in target engagement studies?

Methodological Answer:
The vinyl group serves as a handle for bioorthogonal chemistry (e.g., click reactions with azides). In medicinal chemistry, it is incorporated into protease inhibitors or GPCR modulators. Target engagement is validated via:

  • SPR (Surface Plasmon Resonance) : Measures binding kinetics to purified proteins.
  • Cellular thermal shift assays (CETSA) : Confirms stabilization of target proteins upon ligand binding.
  • Radioisotope labeling : 14^{14}C or 3^3H analogs track distribution in vitro/in vivo .

Advanced: What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Methodological Answer:
Scale-up introduces mixing inefficiencies and exotherm control issues. Strategies include:

  • Flow chemistry : Ensures consistent reaction conditions and reduces byproducts.
  • Cryogenic conditions : Maintain stereoselectivity in asymmetric steps.
  • In-line analytics (PAT) : Monitors ee via real-time polarimetry or Raman spectroscopy.
    Case studies on morpholine derivatives show that switching from batch to continuous flow improves yield by 15–20% while retaining >98% ee .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H/13^{13}C/19^{19}F (if fluorinated) for structural elucidation.
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and vinyl (C=C, ~1650 cm1^{-1}) groups.
  • Mass spectrometry : HRMS for molecular formula verification.
  • X-ray crystallography : Resolves absolute configuration using SHELXL-refined data .

Advanced: How does the compound’s solubility profile impact its formulation in biological assays?

Methodological Answer:
The tert-butyl group enhances lipophilicity, often necessitating DMSO for stock solutions. However, DMSO can interfere with assays; alternatives include:

  • Cyclodextrin complexes : Improve aqueous solubility.
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters).
  • Nanoformulations : Liposomes or polymeric nanoparticles enhance bioavailability. Solubility is quantified via shake-flask method or HPLC-UV, with logP values predicted using software like MarvinSuite .

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